Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate
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Overview
Description
“Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate”. However, similar compounds have been synthesized through substitution reactions2.Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate” is not explicitly available. However, the compound is likely to contain the 1,3-thiazole ring, which is a fundamental part of some clinically applied drugs34.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate”. However, similar compounds have been involved in various chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate” are not explicitly available. However, similar compounds have been characterized by FTIR and NMR1.Scientific Research Applications
Synthesis of Heterocyclic Cores in Antibiotics : The compound is used in the synthesis of complex heterocyclic cores of thiopeptide antibiotics. An example is the Pd(0)-catalyzed regioselective C-2 (hetero)arylation of tert-butyl 4-thiazolecarboxylate, a process that is critical in preparing valuable 2-pyridynyl-4-thiazolecarboxylates, essential components in thiopeptides antibiotics (Martin et al., 2008).
Application in Organic Reactions : It serves as a substitute in various organic reactions, such as the Fujiwara-Moritani reactions, where tert-butyl perbenzoate replaces benzoquinone, demonstrating its role in facilitating mild reaction conditions (Liu & Hii, 2011).
Development of Organic Light Emitting Diodes (OLEDs) : Compounds containing tert-butyl thiazole units are used in the design of organic materials for light-emitting diodes. For instance, a thiazolo[5,4-d]thiazole ESIPT system demonstrated reversibility in excited-state intramolecular proton transfer, leading to wide tunability in emission from blue to yellow, and eventually to white-light luminescence in OLEDs (Zhang et al., 2016).
Chemosensors for Volatile Acid Vapors : Tert-butyl modified benzothiazole derivatives, like TCBT, have been used to create organogels that form strong blue emissive nanofibers. These materials are effective in detecting volatile acid vapors, highlighting their potential in environmental monitoring and chemical sensing (Sun et al., 2015).
Synthesis of Malonyl-CoA Decarboxylase Inhibitors : In medicinal chemistry, tert-butyl carboxylate derivatives have been explored as malonyl-CoA decarboxylase inhibitors, suggesting their potential in developing treatments for ischemic heart diseases (Cheng et al., 2006).
Synthesis of Insecticidal Compounds : Tert-butyl N,N'-diacylhydrazines, containing structures like thiadiazoles, have been synthesized and tested for insecticidal activities. These compounds show promise as environmentally friendly pest regulators (Wang et al., 2011).
Safety And Hazards
The safety and hazards of “Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate” are not explicitly available. However, similar compounds have been classified as Acute Tox. 4 Oral with hazard statements H3021.
Future Directions
The future directions of “Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate” are not explicitly available. However, 2-aminothiazole derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research3. They have been used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles4.
properties
IUPAC Name |
tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-6(12)8-11-5-7(15-8)9(13)14-10(2,3)4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJKVDLWCLNDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate |
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